

A Comprehensive Technical Guide to 2-Hydroxy-2-(trifluoromethyl)propanenitrile

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Compound of Interest

1,1,1-TRIFLUOROACETONE
CYANOHYDRIN

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)propanenitrile, commonly known as **1,1,1-trifluoroacetone cyanohydrin**, is a pivotal fluorinated organic compound in modern synthetic chemistry. Its significance lies in the unique combination of a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a cyano group (-CN) attached to a single carbon atom.[1] This arrangement makes it a highly versatile building block, particularly for the introduction of the trifluoromethyl group into complex molecules.[1] The incorporation of a -CF₃ group is a widely used strategy in drug design to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical research and development.

Nomenclature and Chemical Properties

The compound is known by several names, and its properties are well-documented. The systematic IUPAC name is 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile.[2][3]

Chemical Identifiers



Identifier	Value
IUPAC Name	3,3,3-trifluoro-2-hydroxy-2- methylpropanenitrile[2][3]
Common Name	1,1,1-Trifluoroacetone cyanohydrin[1]
Synonyms	2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2- (trifluoromethyl)propionitrile[4][5][6]
CAS Number	335-08-0[2][5][7]
Molecular Formula	C4H4F3NO[2][4][5]
InChI Key	XDCMNDCKYSQKAX-UHFFFAOYSA-N[1][2][4]

Physical and Chemical Properties

Property	Value
Molecular Weight	139.08 g/mol [1][5]
Appearance	Clear, colorless liquid[2][6]
Density	1.276 g/mL[7]
Boiling Point	68-69 °C (at 40 mmHg)[7]
Flash Point	60 °C (140 °F)[3][7]
Refractive Index	1.3350-1.3410 (at 20°C)[2]
Purity	Typically ≥95%[2][6]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-hydroxy-2-(trifluoromethyl)propanenitrile is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone, a classic cyanohydrin reaction.[1] Enzymatic methods have also been explored for stereoselective synthesis.[1]

General Chemical Synthesis



The reaction involves the attack of a cyanide ion on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone.[1]

Reactants Cyanide Source (CF₃COCH₃) Reaction Conditions Aprotic Solvent (e.g., NaCN, KCN, TMSCN) + Nucleophilic Addition 2-Hydroxy-2-(trifluoromethyl)propanenitrile

General Synthesis of 2-Hydroxy-2-(trifluoromethyl)propanenitrile

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Caption: General synthesis pathway via nucleophilic addition.

Experimental Protocol: Synthesis from 1,1,1-Trifluoroacetone and Sodium Cyanide

This protocol is based on established methods for cyanohydrin formation.[8]

- Preparation: In a reaction vessel equipped with a stirrer and placed in an ice bath, combine 1,1,1-trifluoroacetone (1.0 eq) and sodium cyanide (1.0 eq) in anhydrous ether (approx. 3.3 mL per gram of ketone).[8]
- Reaction: Cool the mixture to approximately 0°C.[8]
- Work-up: The specific work-up procedure to isolate the cyanohydrin involves careful
 acidification to neutralize any excess cyanide, followed by extraction and purification. Note:
 This reaction should only be performed by trained personnel in a well-ventilated fume hood
 due to the extreme toxicity of cyanide salts and hydrogen cyanide gas.



• Purification: The crude product is typically purified by distillation under reduced pressure to yield the final 2-hydroxy-2-(trifluoromethyl)propanenitrile.

Enzymatic Synthesis

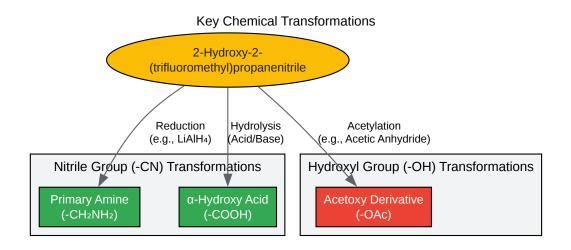
Enzymatic synthesis offers a pathway to chiral cyanohydrins with high stereoselectivity.[1] This method utilizes oxynitrilase enzymes to catalyze the addition of cyanide to the prochiral ketone, 1,1,1-trifluoroacetone.[1] While specific protocols for this exact compound are less common in general literature, the methodology follows established procedures for enzymatic cyanohydrin synthesis.

- Reaction Setup: A buffered aqueous solution or a biphasic system is prepared containing the 1,1,1-trifluoroacetone substrate.
- Enzyme Addition: An appropriate (R)- or (S)-selective oxynitrilase is added to the system.
- Cyanide Addition: A cyanide source, often HCN or an in-situ generated equivalent, is slowly added to the reaction mixture while maintaining a constant pH.
- Extraction and Purification: After the reaction is complete, the product is extracted with an organic solvent and purified, typically using chromatography.

Chemical Reactivity and Applications

The synthetic utility of 2-hydroxy-2-(trifluoromethyl)propanenitrile stems from the reactivity of its functional groups, which can be independently transformed.[1]





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Caption: Reactivity of 2-hydroxy-2-(trifluoromethyl)propanenitrile.

Role in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. [1][6] The trifluoromethyl group it imparts can significantly enhance biological activity, metabolic stability, and cell membrane permeability of a drug molecule.[1][6]

- Pharmaceutical Intermediate: It serves as a precursor for creating more complex fluorinated molecules used in the development of novel therapeutics, particularly for metabolic disorders.[6]
- Building Block: Its utility as a carrier for both the trifluoromethyl and cyanide groups allows
 for diverse synthetic pathways in medicinal chemistry.[1] For instance, the derived chiral
 imine from 1,1,1-trifluoroacetone has been used to prepare enantiopure α-trifluoromethyl
 alanines and diamines via a Strecker-type reaction.[9]

Applications in Organic Synthesis



Beyond pharmaceuticals, it is used in the production of specialty chemicals and polymers where fine-tuning of chemical structures is required.[6] The hydroxyl group can be functionalized, and the nitrile group can be converted into other functionalities, making it a versatile intermediate in multi-step syntheses.[1] For example, it can be reacted with acetic anhydride to produce 1,1,1-trifluoro-2-cyano-2-acetoxypropane, a precursor for trifluoromethyl acrylonitrile, which is a monomer for halogen-rich polymers.[8]

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